Synthesis and characterization of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
Synthesis and characterization of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
Executive Summary
Heterocyclic compounds containing pyrimidine, furan, and pyrrole scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2][3] The novel compound, 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, represents a unique hybrid structure with potential for diverse pharmacological applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[4][5] This guide provides a comprehensive, field-proven framework for the logical synthesis, purification, and rigorous characterization of this target compound. We present a robust two-step synthetic pathway, beginning with the construction of a 2-aminopyrimidine intermediate, followed by the installation of the pyrrole moiety via a Paal-Knorr reaction. The causality behind each experimental choice is detailed, and the protocols are designed to be self-validating through comprehensive analytical characterization.
Introduction and Scientific Rationale
The pyrimidine ring is a cornerstone of numerous bioactive compounds, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental to life.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-HIV, anticancer, and antimalarial activities.[6] The furan ring is another privileged heterocycle found in many natural products and synthetic drugs, often contributing to the molecule's binding affinity and metabolic stability. Similarly, the pyrrole ring is a key component of essential biological structures like heme and chlorophyll and is featured in many pharmaceuticals.[2]
The strategic combination of these three pharmacophores into a single molecular entity, 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine, is a compelling objective for scaffold-hopping and lead optimization programs in drug discovery. This guide outlines a rational and reproducible synthetic approach, designed for high purity and scalability, and provides the expected analytical signatures for unambiguous structural confirmation.
Proposed Synthetic Pathway
A retrosynthetic analysis suggests that a practical approach to the target molecule involves the late-stage formation of the N-pyrrole bond. This is advantageous as it allows for the construction of a stable and versatile 2-amino-4-(2-furyl)pyrimidine intermediate, which could potentially be diversified with other N-heterocycles. The chosen forward synthesis is therefore a two-step process.
Step 1: Synthesis of 2-Amino-4-(2-furyl)pyrimidine
The initial step involves a condensation reaction between a suitable three-carbon precursor derived from 2-acetylfuran, namely 1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one, and guanidine hydrochloride. Guanidine serves as the N-C-N source for the pyrimidine ring. The reaction is typically conducted in the presence of a strong base, such as sodium ethoxide (NaOEt), which deprotonates the guanidine and facilitates the cyclization and subsequent aromatization by elimination of dimethylamine and water.
Step 2: Synthesis of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine
The second step is a classic Paal-Knorr pyrrole synthesis.[7] The 2-amino group of the pyrimidine intermediate acts as the nucleophile, attacking the carbonyl precursor, 1,4-dicarbonyl compound, which is generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions. A common and effective solvent and catalyst for this transformation is glacial acetic acid, which protonates the methoxy groups, leading to their elimination and the formation of the reactive intermediate that then undergoes condensation with the amine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.
Detailed Experimental Protocols
The following protocols are presented with the assumption of standard laboratory safety procedures and equipment.
Protocol 3.1: Synthesis of 2-Amino-4-(2-furyl)pyrimidine (Intermediate)
Materials:
-
1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add guanidine hydrochloride to the solution and stir for 15 minutes at room temperature.
-
Add 1-(2-furyl)-3-(dimethylamino)prop-2-en-1-one to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Slowly add cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure intermediate.
Protocol 3.2: Synthesis of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine (Final Product)
Materials:
-
2-Amino-4-(2-furyl)pyrimidine (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-(2-furyl)pyrimidine in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Ensure the final pH is > 7.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure final compound.
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine must be confirmed through a combination of spectroscopic methods. The following tables summarize the expected analytical data for the final product.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Expected Value |
| Molecular Formula | C₁₂H₉N₃O |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Mass Spec (EI-MS) | Expected [M]⁺ at m/z = 211 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3150 | C-H Stretch | Aromatic (Pyrrole, Furan, Pyrimidine) |
| 1580-1620 | C=N / C=C Stretch | Pyrimidine Ring |
| 1450-1550 | C=C Stretch | Furan and Pyrrole Rings |
| 1350-1380 | C-N Stretch | Pyrrole-Pyrimidine Link |
| 1050-1250 | C-O-C Stretch | Furan Ring |
Rationale: The IR spectrum is crucial for identifying key functional groups. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the 2-amino intermediate and the presence of characteristic aromatic C=C, C=N, and C-O-C stretching vibrations will provide strong evidence for the formation of the final product.[8][9]
Table 3: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~ 8.65 | Doublet (d) | 1H | Pyrimidine H-6 |
| ~ 7.60 | Doublet (d) | 1H | Furan H-5 |
| ~ 7.55 | Triplet (t) | 2H | Pyrrole H-2', H-5' |
| ~ 7.20 | Doublet (d) | 1H | Pyrimidine H-5 |
| ~ 6.80 | Doublet (d) | 1H | Furan H-3 |
| ~ 6.55 | Doublet of Doublets (dd) | 1H | Furan H-4 |
| ~ 6.40 | Triplet (t) | 2H | Pyrrole H-3', H-4' |
Rationale: ¹H NMR is the most powerful tool for confirming the precise connectivity of the molecule. The chemical shifts and coupling constants provide a unique fingerprint. The pyrrole protons are expected to appear as two distinct triplets, characteristic of an N-substituted pyrrole.[10][11][12] The pyrimidine and furan protons will appear as distinct doublets and multiplets in the aromatic region, with coupling constants confirming their relative positions.
Table 4: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162.5 | Pyrimidine C-4 |
| ~ 159.0 | Pyrimidine C-2 |
| ~ 157.5 | Pyrimidine C-6 |
| ~ 152.0 | Furan C-2 |
| ~ 145.0 | Furan C-5 |
| ~ 121.0 | Pyrrole C-2', C-5' |
| ~ 115.0 | Furan C-3 |
| ~ 112.5 | Furan C-4 |
| ~ 111.0 | Pyrrole C-3', C-4' |
| ~ 108.0 | Pyrimidine C-5 |
Rationale: ¹³C NMR complements the ¹H NMR data by confirming the carbon skeleton. The downfield shifts for C-2, C-4, and C-6 of the pyrimidine ring are characteristic and reflect the influence of the two nitrogen atoms.[13] The chemical shifts for the furan and pyrrole carbons are also well-established and will confirm the presence and integrity of all three heterocyclic rings.[14]
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